molecular formula C15H15N3O B3038768 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone CAS No. 900015-00-1

4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone

Cat. No.: B3038768
CAS No.: 900015-00-1
M. Wt: 253.3 g/mol
InChI Key: YYOBPOZEENXUKD-UHFFFAOYSA-N
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Description

4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxaldehyde and phthalimide.

    Formation of Intermediate: The first step involves the condensation of 2-pyridinecarboxaldehyde with phthalimide in the presence of a base, such as sodium hydride, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain the desired isoindolinone structure.

    Amination: Finally, the isoindolinone is aminated using ammonia or an amine source to introduce the amino group at the desired position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone: Known for its unique structure and diverse biological activities.

    Pyridinium Salts: Structurally similar compounds with applications in medicinal chemistry and materials science.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

This compound stands out due to its specific isoindolinone structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of medicinal chemistry and beyond.

Properties

IUPAC Name

4-amino-2-(2-pyridin-2-ylethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-14-6-3-5-12-13(14)10-18(15(12)19)9-7-11-4-1-2-8-17-11/h1-6,8H,7,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOBPOZEENXUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178593
Record name 4-Amino-2,3-dihydro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900015-00-1
Record name 4-Amino-2,3-dihydro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900015-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3-dihydro-2-[2-(2-pyridinyl)ethyl]-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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